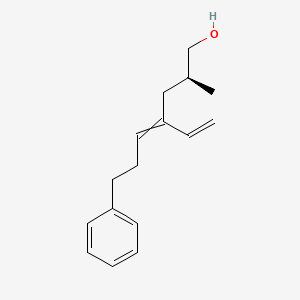

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol

Description

Properties

CAS No. |

919284-06-3 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol |

InChI |

InChI=1S/C16H22O/c1-3-15(12-14(2)13-17)10-7-11-16-8-5-4-6-9-16/h3-6,8-10,14,17H,1,7,11-13H2,2H3/t14-/m0/s1 |

InChI Key |

OJQZYUUBBHMJTC-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](CC(=CCCC1=CC=CC=C1)C=C)CO |

Canonical SMILES |

CC(CC(=CCCC1=CC=CC=C1)C=C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where a phenylmagnesium bromide reacts with an appropriate aldehyde or ketone to form the desired alcohol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol may involve catalytic hydrogenation and other large-scale organic synthesis techniques. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The vinyl group can be reduced to form saturated hydrocarbons.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

(2S)-Naringenin: A dihydro-flavonoid with similar hydroxyl and phenyl groups.

Koninginins: Polyketides with similar structural features and biological activities.

Uniqueness

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile in various applications.

Biological Activity

(2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol is an organic compound known for its unique structure and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.

| Property | Value |

|---|---|

| CAS No. | 919284-06-3 |

| Molecular Formula | C16H22O |

| Molecular Weight | 230.34 g/mol |

| IUPAC Name | (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol |

| InChI Key | OJQZYUUBBHMJTC-AWEZNQCLSA-N |

Synthesis and Chemical Reactions

The synthesis of (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol typically involves multi-step organic reactions, often utilizing Grignard reagents. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry.

Key Reactions:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction : The vinyl group can be reduced to saturated hydrocarbons.

- Substitution : The phenyl group can participate in electrophilic aromatic substitution reactions.

The biological activity of (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds, while the phenyl group allows for π–π interactions, influencing binding affinity and activity in biological systems.

Potential Biological Effects

- Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties, possibly through mechanisms involving membrane disruption or inhibition of cell wall synthesis.

- Anti-inflammatory Effects : It has been studied for potential anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Properties : There is evidence suggesting that it might protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of various compounds similar to (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol against common pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Neuroprotective Effects

In vitro studies on neuronal cell lines showed that (2S)-4-ethenyl-2-methyl-7-phenylhept-4-en-1-ol reduced oxidative stress markers when exposed to neurotoxic agents such as hydrogen peroxide. This suggests a protective role against oxidative damage .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| (2S)-Naringenin | Antioxidant, anti-inflammatory | Dihydro-flavonoid structure |

| Koninginins | Antimicrobial | Polyketide with complex structure |

| (E)-7-phenyheptenol | Neuroprotective | Contains similar aromatic features |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.